4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
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Overview
Description
Scientific Research Applications
Chemical and Medicinal Aspects of Sulfonamides
Sulfonamides, including compounds similar to 4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride, have been widely studied for their diverse biological properties. These properties span antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The synthesis of sulfonamides is relatively straightforward, allowing for a variety of derivatives from different amines and sulfonyl chlorides. The sulfonamide group acts as a bioisostere for various functional groups, contributing to the versatility of these compounds in drug development. This review emphasizes the significance of sulfonamides in medicinal chemistry, promoting their consideration in future drug planning and synthesis efforts due to their broad range of biological activities and structural flexibility (Azevedo-Barbosa et al., 2020).
Oxidation of Cyclohexane
The oxidation of cyclohexane is crucial for producing key industrial compounds like cyclohexanol and cyclohexanone, which are precursors for nylon production. Research has explored various catalysts and reaction conditions to optimize this process. Recent studies have highlighted the effectiveness of metal and metal oxide loaded silica catalysts in achieving high selectivity and conversion rates for cyclohexane oxidation. These findings are pivotal for industries reliant on cyclohexane derivatives, underlining the importance of continued innovation in catalysis for efficiency and environmental sustainability (Abutaleb & Ali, 2021).
Sulfonamide-based Drugs and Patents
The relevance of sulfonamides extends into various therapeutic areas, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Recent patents have focused on novel sulfonamide derivatives with potential as antiglaucoma agents and antitumor drugs, particularly targeting tumor-associated carbonic anhydrase isoforms. This highlights the ongoing research and development efforts to harness the therapeutic potential of sulfonamides, including compounds structurally related to 4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride, in addressing unmet medical needs (Carta, Scozzafava, & Supuran, 2012).
properties
IUPAC Name |
4-(2,6-dichlorophenyl)sulfonylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S.ClH/c13-10-2-1-3-11(14)12(10)18(16,17)9-6-4-8(15)5-7-9;/h1-3,8-9H,4-7,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIKAUBNISJKGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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